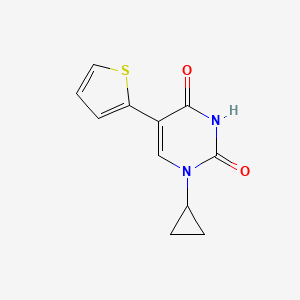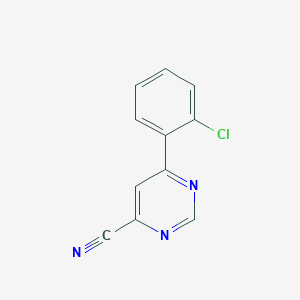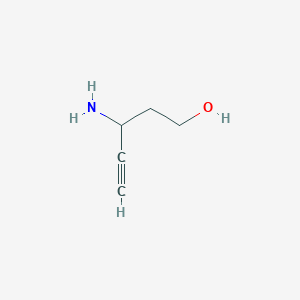
3-Aminopent-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopent-4-yn-1-ol is an organic compound with the molecular formula C5H9NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopent-4-yn-1-ol typically involves the reaction of propargyl alcohol with ammonia or an amine under specific conditions. One common method is the catalytic hydrogenation of 3-nitropent-4-yn-1-ol, followed by reduction to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo compounds.
Reduction: The compound can be reduced to form saturated amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-oxopent-4-yn-1-ol.
Reduction: Formation of 3-aminopentanol.
Substitution: Formation of various substituted pentynyl derivatives.
Applications De Recherche Scientifique
3-Aminopent-4-yn-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Aminopent-4-yn-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
3-Aminopent-4-en-1-ol: Similar structure but with a double bond instead of a triple bond.
3-Aminopentanol: Saturated analog with no unsaturation in the carbon chain.
4-Aminobut-2-yn-1-ol: Similar structure with a shorter carbon chain.
Uniqueness: 3-Aminopent-4-yn-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentynyl chain. This combination of functional groups and the presence of a triple bond confer unique reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
3-aminopent-4-yn-1-ol |
InChI |
InChI=1S/C5H9NO/c1-2-5(6)3-4-7/h1,5,7H,3-4,6H2 |
Clé InChI |
HKGLKSNOXALFCJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)


![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
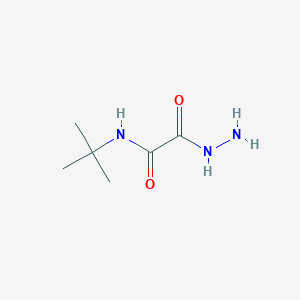
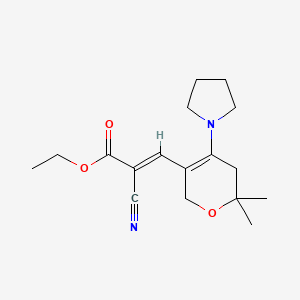
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)


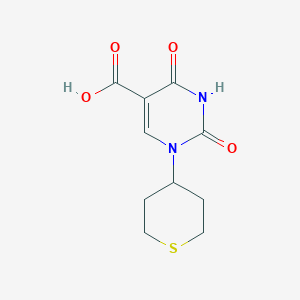
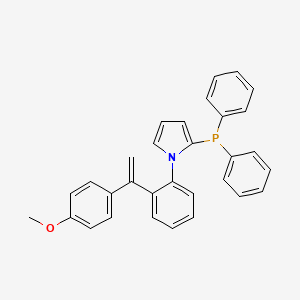
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
